molecular formula C9H9BrClNO4 B1379819 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene CAS No. 1393441-69-4

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B1379819
CAS No.: 1393441-69-4
M. Wt: 310.53 g/mol
InChI Key: TWNFDVCXFBHEQF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H9BrClNO4 and its molecular weight is 310.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Bromo- and chloro- substituted benzene derivatives are commonly used as intermediates in the synthesis of more complex molecules. For example, 1-(2-Bromoethoxy)-4-nitrobenzene has been investigated as an intermediate in the synthesis of medical treatments such as dofetilide, highlighting its importance in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
  • The study of anisotropic displacement parameters in derivatives of 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br) can shed light on the structural aspects of similar compounds, which is crucial for understanding their reactivity and properties (Damian Mroz et al., 2020).

Environmental and Biological Applications

  • Certain bromo- and chloro-nitrobenzene compounds have been studied for their microbial degradation, indicating the potential for environmental detoxification or bioremediation applications. For instance, Pseudomonas acidovorans XII has been identified to utilize 1-chloro-4-nitrobenzene as a sole source of carbon and energy, suggesting possible environmental applications for related compounds in the degradation of pollutants (M. Shah, 2014).

Material Science and Photovoltaics

  • The introduction of nitro- and bromo- substituents into polymer matrices for solar cells has been shown to improve device performance, indicating that similarly substituted compounds might find applications in enhancing the efficiency of photovoltaic materials. The formation of charge transfer complexes, for example, has been demonstrated to significantly improve electron transfer processes in polymer solar cells (G. Fu et al., 2015).

Properties

IUPAC Name

1-bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO4/c1-15-2-3-16-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNFDVCXFBHEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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